3-Fluoro-2-nitrophenoxyacetic acid
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Description
3-Fluoro-2-nitrophenoxyacetic acid is a chemical compound with the molecular formula C8H6FNO5 and a molecular weight of 215.14 . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorine atom, a nitro group, and a phenoxyacetic acid group attached to a benzene ring . The exact spatial arrangement of these groups can influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 385.8±27.0 °C and a predicted density of 1.529±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 2.81±0.10 .Scientific Research Applications
Fluorescent Indicators for Biological Applications
Researchers have synthesized a group of fluorescent indicators for measuring cytosolic free Ca2+ concentrations in biological systems. These indicators, derived from the combination of a tetracarboxylate chelating site with xanthene chromophores, show significant fluorescence enhancement upon calcium binding, making them suitable for fluorescence microscopy and flow cytometry. Although the specific compound "3-Fluoro-2-nitrophenoxyacetic acid" was not directly mentioned, the development of such fluorescent indicators highlights the broader context of research into fluorescent compounds for biological imaging and measurement (Minta, Kao, & Tsien, 1989).
Synthesis Methodologies for Organic Compounds
The synthesis of complex organic compounds often involves the use of specific functionalized intermediates. For instance, the synthesis of "3-Fluoro-4-nitrophenol" from 2,4-difluoronitrobenzene through methoxylation and demethylation processes illustrates the intricate steps involved in the chemical synthesis of fluorinated compounds. This research provides insights into the manipulation of molecular structures to achieve desired chemical properties, showcasing the relevance of such methodologies in the synthesis of compounds similar to "this compound" (Zhang Zhi-de, 2011).
Properties
IUPAC Name |
2-(3-fluoro-2-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c9-5-2-1-3-6(8(5)10(13)14)15-4-7(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSJWFPVDBNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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